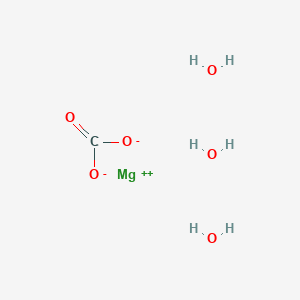
Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate, also known as Ethyl (4-fluorobenzoyl)acetate, is a compound with the molecular formula FC6H4COCH2CO2C2H5 . It is a widely applicable synthetic reagent used as a precursor for various chemical reactions .
Synthesis Analysis
Ethyl (4-fluorobenzoyl)acetate is used as a precursor in several reactions. It is involved in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines. It is also used in base-promoted domino Michael addition/cyclization/elimination reactions for the synthesis of hydroxybenzophenones, oxidative cross-coupling with indoles via dioxygen activation, cyclization of keto esters for the synthesis of pyrones, Lewis base catalyzed hydrosilylation for the synthesis of α-acetoxy β-amino acid derivatives, and Conia-ene reactions for the synthesis of methylenecyclopentane derivatives .Molecular Structure Analysis
The linear formula of Ethyl (4-fluorobenzoyl)acetate is FC6H4COCH2CO2C2H5 . The molecular weight of the compound is 210.20 .Chemical Reactions Analysis
As a synthetic reagent, Ethyl (4-fluorobenzoyl)acetate is involved in a variety of chemical reactions. It is used in condensation reactions with diamines, Michael addition reactions, oxidative cross-coupling reactions, cyclization of keto esters, Lewis base catalyzed hydrosilylation, and Conia-ene reactions .Physical And Chemical Properties Analysis
Ethyl (4-fluorobenzoyl)acetate has a refractive index of n20/D 1.5040 (lit.), a boiling point of 117-120 °C (lit.), and a density of 1.174 g/mL at 25 °C (lit.) .Propiedades
IUPAC Name |
ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO4/c1-3-18-13(17)11(8(2)15)12(16)9-4-6-10(14)7-5-9/h4-7,11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMUUSKTWLWWMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B169963.png)


![Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester](/img/structure/B169970.png)
![3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B169971.png)
![2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol](/img/structure/B169972.png)





